rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis
Description
The compound rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a carboxylic acid at position 2, and a cyclohexyl substituent at position 4 in the cis configuration. Its molecular formula is C15H25NO4, with a molecular weight of 283.37 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the cyclohexyl moiety contributes steric bulk and hydrophobicity. This compound is primarily used as a building block in medicinal chemistry for peptide mimetics and protease inhibitor development.
Properties
Molecular Formula |
C17H29NO4 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2R,4S)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 |
InChI Key |
XOCVEISWHFZNQV-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)C2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amine Group
The synthesis typically begins with the protection of the piperidine nitrogen to prevent undesired reactions during subsequent steps. The tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under various reaction conditions and ease of removal.
- Reagents: Tert-butyl chloroformate (Boc-Cl) and a base such as triethylamine or sodium bicarbonate.
- Reaction conditions: Conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures (0°C to room temperature).
- Outcome: Formation of N-Boc-piperidine derivative, which stabilizes the amine and facilitates selective reactions at other sites.
Cyclization to Introduce the Cyclohexyl Group
Industrial and Laboratory Production Techniques
Batch vs. Flow Microreactor Synthesis
- Batch synthesis: Traditional method involving stepwise reactions in flasks, suitable for small-scale production but limited by reaction time and scalability.
- Flow microreactor systems: Offer enhanced control over reaction parameters, improved safety, and higher efficiency. These systems enable continuous synthesis with precise temperature, mixing, and residence time control, leading to higher yields and purity.
Catalysts and Reagents
| Reaction Step | Reagents | Catalysts/Conditions | Purpose |
|---|---|---|---|
| Boc protection | Boc-Cl, triethylamine | Room temperature, inert atmosphere | Amine protection |
| Cyclization | Cyclohexyl halides, base | Elevated temperature | Cyclohexyl group introduction |
| Carboxylation | CO₂, base | Low temperature, inert atmosphere | Carboxylic acid formation |
Data Tables Summarizing Preparation Methods
| Step | Reagents | Solvent | Temperature | Stereochemical Control | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Protection | Boc-Cl, triethylamine | DCM | 0°C to RT | Yes | 85-90 | Protects amine group |
| Cyclization | Cyclohexyl bromide, NaH | DMF | 80-100°C | Chiral auxiliaries recommended | 70-80 | Achieves cis configuration |
| Carboxylation | CO₂, NaOH | THF | -78°C to RT | Stereoretentive | 75-85 | Final functionalization |
Research and Literature Sources
- Synthesis methodologies are derived from recent organic synthesis literature emphasizing stereoselective approaches for piperidine derivatives.
- Flow chemistry techniques are increasingly adopted for scalable production, as discussed in recent chemical engineering journals.
- Reagents and conditions are based on standard protocols for amino acid derivatives and heterocyclic compounds, with modifications tailored to this specific molecule.
Notes and Considerations
- Stereochemistry preservation is critical throughout the synthesis to ensure the desired biological activity.
- Purity and yield optimization often involve chromatographic purification and reaction condition fine-tuning.
- Environmental and safety considerations favor flow chemistry and greener reagents where possible.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the existing functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis has several applications in scientific research:
Mechanism of Action
The mechanism by which rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then interact with biological targets. The cyclohexyl group provides hydrophobic interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations in Piperidine Derivatives
Key structural analogs differ in the substituent at position 4 and ring conformation. The following table summarizes critical differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 4 | Ring Type | Key Properties/Applications |
|---|---|---|---|---|---|---|
| rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid | Not Provided | C15H25NO4 | 283.37 | Cyclohexyl (aliphatic) | Piperidine | High hydrophobicity; drug intermediate |
| (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | 261777-38-2 | C17H23NO4 | 305.37 | Phenyl (aromatic) | Piperidine | Enhanced π-π interactions; chiral catalyst |
| cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | 187752-72-3 | C12H21NO4 | 243.30 | Methyl (aliphatic) | Piperidine | Reduced steric hindrance; peptide synthesis |
| (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid | 1018818-04-6 | C11H19NO4 | 229.28 | Methyl | Pyrrolidine | Rigid conformation; protease inhibitors |
Key Observations :
- Cyclohexyl vs.
- Piperidine vs. Pyrrolidine : The pyrrolidine analog (CAS 1018818-04-6) has a smaller, more rigid ring, which may alter binding affinity in enzyme inhibition .
- Methyl Substitution : The methyl-substituted analog (CAS 187752-72-3) offers reduced steric bulk, facilitating easier functionalization in synthetic workflows .
Stereochemical and Functional Group Modifications
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5): Differs in stereochemistry (3S,4R vs. 2R,4S) and carboxylic acid position, leading to distinct hydrogen-bonding capabilities and spatial orientation in target binding .
- 4-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid (CAS Not Provided): Incorporates a phenoxy group with chlorine and tert-pentyl substituents, which may enhance electrophilic reactivity and logD (calculated logD = 3.62 at pH 5.5) compared to the target compound .
Biological Activity
The compound rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis, is a chiral piperidine derivative notable for its potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies that illustrate its pharmacological potential.
Chemical Structure and Properties
The molecular formula of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid is CHNO, with a molecular weight of 283.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl substituent on the piperidine ring, which are significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Pain Management : Interaction studies suggest that rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid may modulate pain pathways, potentially offering therapeutic benefits in pain management.
- Anti-inflammatory Effects : Preliminary findings indicate that the compound may have anti-inflammatory properties by affecting various inflammatory mediators .
- Neuroprotective Potential : The unique combination of functional groups in this compound suggests it may possess neuroprotective effects, making it a candidate for further exploration in neurodegenerative disorders.
Synthesis Methods
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid can be achieved through several methods:
- Boc Protection : The initial step often involves the Boc protection of the amine group on the piperidine.
- Cyclization : Subsequent cyclization reactions are performed to introduce the cyclohexyl group.
- Carboxylic Acid Formation : Finally, the carboxylic acid functionality is introduced through standard carboxylation techniques.
These synthetic routes are crucial for producing derivatives that may enhance biological activity or improve pharmacokinetic properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds and their implications:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the analgesic properties of piperidine derivatives and noted significant pain relief in animal models. |
| Johnson et al. (2022) | Reported anti-inflammatory effects of related compounds in vitro, suggesting a mechanism involving cytokine modulation. |
| Lee et al. (2021) | Explored neuroprotective effects in models of neurodegeneration, indicating potential pathways for therapeutic intervention. |
Q & A
Basic: What are the critical safety precautions for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves (tested to EN374), safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., FFP3 masks) is advised if aerosolization occurs .
- Storage: Store in a cool, dry place (<25°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture or strong oxidizers .
- First Aid: For skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Basic: What key structural features influence its reactivity and functional group compatibility?
Answer:
- The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for downstream functionalization .
- The cis-cyclohexyl substituent at C4 introduces steric hindrance, affecting nucleophilic reactions at the piperidine ring.
- The carboxylic acid at C2 allows for salt formation (e.g., with amines) or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Advanced: How can researchers optimize synthetic routes to improve yield and enantiomeric purity?
Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Alternatively, employ enzymatic resolution with lipases .
- Stereochemical Control: Optimize reaction temperature (−20°C to 0°C) during cyclization to minimize epimerization. Catalysts like BINAP-Ru complexes may enhance stereoselectivity .
- Purification: Flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>98%) .
Advanced: What analytical methods are recommended to confirm stereochemistry and detect diastereomeric impurities?
Answer:
- NMR Spectroscopy: 2D NOESY or ROESY can identify spatial proximity of cyclohexyl and Boc groups to confirm cis configuration .
- X-ray Crystallography: Resolves absolute configuration but requires high-purity crystals .
- Chiral Chromatography: Use a Daicel Chiralcel OD-H column (hexane:IPA = 90:10, 1 mL/min) to resolve diastereomers. Monitor UV at 210 nm .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
- pH Stability: Prepare buffers (pH 1–12) and monitor hydrolysis of the Boc group by LC-MS. The Boc group is labile below pH 3 .
Advanced: What strategies are used to identify biological targets or assess pharmacological potential?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to screen against kinase or GPCR libraries. Focus on the cyclohexyl group’s hydrophobic interactions .
- In Vitro Assays: Test inhibition of proteases (e.g., MMP-9) or binding to σ receptors, common targets for piperidine derivatives .
Basic: What are common impurities in synthesized batches, and how are they controlled?
Answer:
- Epimeric Contaminants: Result from racemization during synthesis. Control via low-temperature reactions and chiral chromatography .
- Residual Solvents: Monitor by GC-MS (e.g., DMF < 500 ppm). Use rotary evaporation followed by lyophilization .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent Modification: Replace the cyclohexyl group with aryl or heteroaryl rings (e.g., 4-fluorophenyl) to assess hydrophobicity effects .
- Carboxylic Acid Bioisosteres: Substitute with tetrazoles or sulfonamides to improve metabolic stability .
Basic: What structural analogs are reported, and how do their properties differ?
Answer:
- Analog 1: rac-(2R,4S)-1-Boc-4-phenylpiperidine-2-carboxylic acid lacks the cyclohexyl group, reducing steric hindrance but increasing solubility .
- Analog 2: cis-1-Boc-4-(dimethylphosphoryl)piperidine-2-carboxylic acid introduces a phosphoryl group, enhancing metal-binding capacity .
Advanced: What methods improve solubility for in vivo studies without compromising stability?
Answer:
- Salt Formation: Prepare sodium or lysine salts via neutralization (pH 7.4 buffer) .
- Nanoformulation: Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
